molecular formula C11H11FN2O B14868551 2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

Cat. No.: B14868551
M. Wt: 206.22 g/mol
InChI Key: RRYGZWDTZZXOJF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is an organic compound that features a fluorophenyl group, a hydroxyazetidinyl group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through a cyanation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The pathways involved would depend on the nature of these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.

    2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.

Uniqueness

2-(3-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the combination of its fluorophenyl, hydroxyazetidinyl, and acetonitrile groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

2-(3-fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

InChI

InChI=1S/C11H11FN2O/c12-9-3-1-2-8(4-9)11(5-13)14-6-10(15)7-14/h1-4,10-11,15H,6-7H2

InChI Key

RRYGZWDTZZXOJF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC(=CC=C2)F)O

Origin of Product

United States

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